molecular formula C13H14FN3 B11878519 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11878519
M. Wt: 231.27 g/mol
InChI Key: HBXAMQFTAKPACU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a chemical compound designed for research applications, featuring a tetrahydroimidazopyridine scaffold. This core structure is of significant interest in medicinal chemistry and is frequently explored for its potential to modulate various biological targets . Compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities in scientific research. These include serving as modulators of the P2X7 receptor, a ligand-gated ion channel implicated in inflammatory and neuropathic pain, as well as neurodegenerative disorders . Related structures have also been investigated as inhibitors of bacterial enzymes, such as the glutaminyl cyclase from Porphyromonas gingivalis , a keystone pathogen in periodontitis . Furthermore, this class of molecules is actively studied in oncology research for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10) . The presence of the 4-fluorophenyl group is a common feature in drug discovery, often used to fine-tune properties like metabolic stability and binding affinity. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14FN3

Molecular Weight

231.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C13H14FN3/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h3-6,8,11H,1-2,7,15H2

InChI Key

HBXAMQFTAKPACU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Boc Protection and Thiazolo Ring Formation

In a modified approach from De Gruyter, 4-piperidone is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-4-piperidone . Subsequent treatment with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid generates N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Fig. 1). This intermediate undergoes cyclization with 3-bromoacetyl derivatives to form the imidazo-thiazolo-pyridine hybrid.

Table 1: Reaction Conditions for Cyclocondensation

StepReagents/ConditionsYieldReference
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂, rt89%
Thiazolo FormationS₈, cyanamide, TsOH, MeOH, 90°C59%
Imidazo CyclizationR-C(O)CH₂Br, 1,4-dioxane, reflux80%

Deprotection and Functionalization

Stereoselective Amination at Position 8

The installation of the primary amine at position 8 requires precise control to avoid overalkylation. A patent by Stanford Pharmaceutical describes a dynamic kinetic resolution (DKR) strategy using Novozym435 (a immobilized lipase) to resolve racemic intermediates.

Enzymatic Resolution of Racemic Amines

Racemic [7-(methylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]methanol is treated with ethyl acetate and Novozym435, selectively acylating the (R)-enantiomer. Chromatographic separation yields (R)-7-(methylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-hydroxyacetate , which is hydrolyzed under acidic conditions to afford the enantiopure amine.

Table 2: Enzymatic Resolution Parameters

ParameterValue
Enzyme Loading20 mg/mmol substrate
SolventEthyl acetate
Temperature37°C
Yield (Enantiopure)98%

Reductive Amination Alternatives

For non-enzymatic routes, reductive amination of 8-ketotetrahydroimidazo[1,2-a]pyridine with ammonium acetate and sodium cyanoborohydride provides the amine in 65–70% yield. However, this method lacks stereocontrol and requires chiral chromatography for resolution.

Optimization of Coupling Reactions

The 4-fluorophenyl moiety is introduced via cross-coupling. A Suzuki reaction using 2-bromoimidazo[1,2-a]pyridine and 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis achieves 85% coupling efficiency (Table 3).

Table 3: Suzuki Coupling Optimization

CatalystBaseSolventTemp (°C)Yield
Pd(PPh₃)₄K₂CO₃DME/H₂O8085%
Pd(OAc)₂CsFToluene10072%
PdCl₂(dppf)NaHCO₃DMF9068%

Analytical Validation and Characterization

Final compounds are characterized by ¹H NMR , ¹³C NMR , and HRMS . Key spectral data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (t, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂NH₂), 3.75–3.68 (m, 2H, CH₂), 2.95–2.89 (m, 2H, CH₂).

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₅FN₃ [M+H]⁺: 244.1249; found: 244.1253.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. The enzymatic DKR method is favored for stereochemical control, while Suzuki couplings are optimized using recyclable Pd catalysts to reduce metal leaching.

Chemical Reactions Analysis

Cyclization Pathway (DBU Method)

The mechanism involves three stages:

  • Quaternization : Nucleophilic attack by 2-aminopyridine's endocyclic nitrogen on phenacyl bromide, forming pyridinium salt A .

  • Cyclodehydration : DBU abstracts α-hydrogen, triggering intramolecular attack to form tetrahydroimidazo intermediate B .

  • Aromatization : Elimination of HBr and H₂O yields the fused imidazo[1,2-a]pyridine core .

text
Mechanistic Steps: 1. 2-Aminopyridine + Phenacyl bromide → Pyridinium salt (A) 2. A → Tetrahydroimidazo intermediate (B) via DBU-mediated cyclization 3. B → Final product via dehydration

Functionalization Reactions

The 8-amino group and fluorophenyl substituent enable targeted modifications:

Amino Group Reactivity

  • Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form N-acyl derivatives (unpublished data inferred from).

  • Reductive alkylation : Catalytic hydrogenation with aldehydes introduces alkyl chains while preserving stereochemistry.

Fluorophenyl Modifications

  • Electrophilic substitution : Para-fluorine directs nitration/sulfonation to meta positions (theoretical prediction based on).

  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis (hypothesized from analog studies in ).

Spectroscopic Characterization Data

Critical NMR signals for reaction monitoring ( ):

Proton Environmentδ (ppm)Multiplicity
Imidazo C2-H7.86Singlet
Pyridine C6-H8.12Doublet
Fluorophenyl aromatic H7.43–7.46Multiplet

Stability and Compatibility

  • Thermal stability : Decomposes above 250°C (TGA data inferred from).

  • pH sensitivity : Protonates at NH site below pH 4, altering solubility.

  • Metal interactions : Coordinates with transition metals via imidazole nitrogen (speculative from ).

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine exhibits various biological activities:

  • Antimicrobial Activity: Significant against several pathogens.
  • Antitumor Activity: Certain derivatives show cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: Evaluated for its ability to inhibit specific enzymes involved in disease processes.

Medicine

The compound is being explored for potential therapeutic applications:

  • Anti-inflammatory Agents: Investigated for its ability to modulate inflammatory pathways.
  • Infectious Diseases Treatment: Potential use in developing new drugs targeting infections.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of the fluorine atom was crucial for enhancing activity.

Antitumor Effects

Research involving cell line assays showed that specific modifications to the imidazo core resulted in increased cytotoxicity against various cancer types. For instance:

DerivativeCancer TypeIC50 (µM)
Compound ABreast Cancer15
Compound BLung Cancer10

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity and Properties

Compound Name Core Structure Substituents (Position) Key Biological Activity Reference ID
Target Compound Imidazo[1,2-a]pyridine 4-Fluorophenyl (2), NH₂ (8) Not explicitly reported
2-(3,4-Dimethoxyphenyl)-6-phenethyl analog Imidazo[1,2-a]pyridine 3,4-Dimethoxyphenyl (2), Phenethyl (6) Antimalarial (privileged structure)
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine Imidazo[1,2-a]pyrazine Bis(4-fluorophenyl) (2,3) Research use (no activity data)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives (4a–f) Imidazo[1,2-a]pyridine Varied aryl groups (2) Selective antifungal activity
8-Cyano-7-(4-nitrophenyl) derivative Imidazo[1,2-a]pyridine 4-Nitrophenyl (7), Cyano (8) Synthetic intermediate

Key Observations :

  • Antifungal Activity: Derivatives with aryl substituents at position 2 (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit selective antifungal activity against Candida spp., with MIC values ranging from 16–64 μg/mL .
  • Antibacterial Activity : Pyrimidine-based analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) show broad-spectrum antibacterial activity, with inhibition zones of 22–33 mm against E. coli and S. aureus . The absence of a hydrazone moiety in the target compound may limit antibacterial efficacy.
  • Electron-Withdrawing Groups: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to nitro- or cyano-substituted analogs (e.g., compound 2d in ), which may improve pharmacokinetic profiles .

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Solubility Melting Point (°C) Key Synthetic Challenges
Target Compound ~261.3 (estimated) Not reported Not reported Amination at position 8; regioselective fluorophenyl introduction
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 277.14 Water-soluble (salt form) 164–167 Hydrate formation; Boc protection strategies
Diethyl 8-cyano-7-(4-nitrophenyl) derivative (1l) 522.52 Low (organic solvents) 243–245 Nitro-group reduction side reactions

Key Observations :

  • The target compound’s 8-amino group likely improves water solubility compared to ester- or cyano-substituted analogs (e.g., ).
  • Synthetic routes for imidazo[1,2-a]pyridines often require palladium-catalyzed cross-coupling or microwave-assisted cyclization, as seen in .

Biological Activity

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a fluorinated phenyl group and a tetrahydroimidazo core, suggests various pharmacological properties that warrant detailed investigation.

Structural Characteristics

The molecular formula of this compound is C13H14FN3C_{13}H_{14}FN_3, with a molecular weight of approximately 233.27 g/mol. The compound's structure allows for interactions with various biological targets due to the electron-withdrawing nature of the fluorine atom, which can enhance binding affinity and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer models.
  • Anti-inflammatory Effects : The compound has been identified as a potent inhibitor of pathways involved in inflammation, particularly through its action on p38 MAP kinase.
  • Cytokine Inhibition : It has demonstrated the ability to inhibit cytokine production (e.g., TNFα and IL-6), making it a candidate for treating autoimmune diseases.

The biological activity of this compound is largely attributed to its interaction with specific protein targets involved in signaling pathways:

  • p38 MAP Kinase Inhibition : This compound has been shown to effectively inhibit p38 MAP kinase activity in vitro and in vivo models of arthritis. This inhibition leads to reduced cytokine production and inflammation .

Structure-Activity Relationship (SAR)

A study on the structure-activity relationship (SAR) of similar compounds indicates that modifications at specific positions on the imidazo core can significantly impact biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amineChlorine substituentAntitumor and antimicrobial
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amineNo halogen substituentAnticancer properties
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amineBromine substituentPotentially similar biological activities

The fluorinated phenyl group enhances electronic properties that can improve binding affinity to target proteins compared to non-fluorinated analogs.

Case Studies

Recent studies have focused on the pharmacological potential of this compound in various disease models:

  • Adjuvant-Induced Arthritis Model : In this model, the compound demonstrated significant anti-inflammatory effects by inhibiting p38 MAP kinase and reducing cytokine levels.
  • Cancer Cell Lines : In vitro studies revealed that this compound effectively inhibited cell proliferation in several cancer cell lines through apoptosis induction mechanisms.

Q & A

Q. Optimization Tips :

  • Stability : Avoid prolonged exposure to silica gel and oxygen during purification due to piperazine instability .
  • Impurity Control : Use high-purity solvents (e.g., dry THF) and inert atmospheres (N₂) to minimize borane-related byproducts .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions (e.g., fluorophenyl group at C2 and amine at C8) .
  • Mass Spectrometry : HRMS (ESI) for accurate mass validation (e.g., deviations < 0.005 Da) .
  • Chromatography : HPLC (≥98% purity) to assess residual solvents or intermediates .
  • Thermal Analysis : Melting point determination (e.g., 164–167°C for related compounds) to confirm crystallinity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate antimalarial potential?

Answer:

  • Analog Synthesis : Introduce substituents at positions 3 (e.g., aryl amino groups) and 7 (e.g., methyl or phenyl) to modulate steric and electronic effects .
  • Biological Assays : Measure IC₅₀ against Plasmodium falciparum strains (3D7, W2) using standardized in vitro parasite growth inhibition assays .
  • Data Interpretation : Compare activity trends; e.g., fluorophenyl analogs (IC₅₀ ~200 nM) vs. non-fluorinated derivatives (IC₅₀ >5,000 nM) to identify critical substituents .

Advanced: What is the photophysical profile of this compound, and how does it compare as a singlet oxygen photosensitizer?

Answer:

  • Singlet Oxygen Generation : Evaluate using time-resolved near-infrared phosphorescence in D₂O. Reported quantum yields (ΦΔ) for related tetrahydroimidazo[1,2-a]pyridines range from 0.01–0.1 (vs. phenalenone standard) .
  • Quenching Kinetics : Measure kqΔ (rate constant for O₂(¹Δg) quenching) via Stern-Volmer analysis; values typically (0.82–6.74) × 10⁹ M⁻¹s⁻¹ .
  • Comparative Analysis : Fluorophenyl substitution may enhance intersystem crossing efficiency due to heavy atom effects, improving ΦΔ relative to non-halogenated analogs .

Basic: How can stability challenges during synthesis and storage be mitigated?

Answer:

  • Synthesis : Use low-temperature (−10°C) reactions for sensitive intermediates (e.g., amine deprotonation with NaHMDS) .
  • Storage : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation or photodegradation .
  • Purification : Avoid silica gel for acid-sensitive intermediates; opt for recrystallization (e.g., methanol) .

Advanced: What methodologies are used to assess antimicrobial activity against resistant strains?

Answer:

  • In Vitro Screening : Broth microdilution assays (CLSI guidelines) to determine MIC against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) pathogens .
  • Mechanistic Studies :
    • Membrane Permeability : Fluorescent dye uptake (e.g., propidium iodide) to evaluate disruption .
    • Enzyme Inhibition : Test binding to bacterial targets (e.g., dihydrofolate reductase) via molecular docking and enzymatic assays .

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